Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the iodine atom and the ester functional group makes it a versatile intermediate for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, which affords the tetrahydropyrazolo[1,5-a]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the oxidation state of the functional groups present.
Coupling Reactions: The iodine atom serves as a good leaving group in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Halogenation: Iodine or N-iodosuccinimide (NIS) in the presence of a base.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling: Palladium catalysts, such as Pd(PPh₃)₄, in the presence of a base and a suitable ligand.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield corresponding amino derivatives, while coupling reactions with aryl boronic acids produce biaryl compounds .
Scientific Research Applications
Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex heterocyclic structures.
Material Science: It can be employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the ester group can influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine Derivatives: These compounds share the same core structure but differ in the substituents attached to the ring.
Pyrazolo[1,5-a]pyridine-2-carboxylates: These compounds have a carboxylate group at the 2-position instead of the 5-position.
Iodo-substituted Heterocycles: Compounds with iodine atoms attached to different heterocyclic cores.
Uniqueness
Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylate is unique due to the specific positioning of the iodine atom and the ester group, which confer distinct reactivity and potential for further functionalization. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in synthetic chemistry .
Biological Activity
Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound notable for its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, interactions with biological targets, and implications for drug development.
Structural Characteristics
The compound has the following structural formula:
- Molecular Formula : C9H11IN2O2
- Molecular Weight : 306.1 g/mol
- IUPAC Name : this compound
The presence of an iodine substituent significantly influences its chemical reactivity and biological activity. The unique fused pyrazole and pyridine ring system enhances its potential interactions with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. Studies have shown effectiveness against a range of pathogens:
Pathogen Type | Activity Observed |
---|---|
Bacteria | Effective against Gram-positive and Gram-negative strains |
Fungi | Notable antifungal activity observed in laboratory settings |
The compound's structural features allow it to interact with microbial enzymes and disrupt their function.
Interaction with Biological Targets
The compound's ability to modulate enzyme activity is crucial for its potential therapeutic applications. It has been investigated for interactions with various targets:
- Enzymes : It has shown the capacity to inhibit specific enzymes involved in metabolic pathways.
- Receptors : The compound may interact with receptors related to inflammation and cancer pathways.
These interactions suggest that this compound could serve as a lead compound in the design of new therapeutics.
Case Studies and Research Findings
- Antitumor Activity : A study demonstrated that derivatives of tetrahydropyrazolo compounds exhibit significant antitumor effects by targeting specific cancer cell lines. The combination of these compounds with established chemotherapeutic agents like doxorubicin showed enhanced cytotoxicity in breast cancer models (MCF-7 and MDA-MB-231) .
- Anti-inflammatory Effects : Research highlighted the anti-inflammatory properties of pyrazole derivatives. This compound may contribute to reducing inflammation through modulation of cytokine production .
- Synergistic Effects : In vitro studies indicated that when combined with other agents, methyl 3-iodo derivatives can enhance therapeutic efficacy while minimizing side effects. This synergistic potential is particularly relevant in cancer treatment strategies .
Properties
Molecular Formula |
C9H11IN2O2 |
---|---|
Molecular Weight |
306.10 g/mol |
IUPAC Name |
methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H11IN2O2/c1-14-9(13)6-2-3-12-8(4-6)7(10)5-11-12/h5-6H,2-4H2,1H3 |
InChI Key |
DNVDIVRSMYBXEO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN2C(=C(C=N2)I)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.